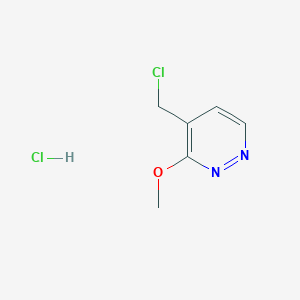

4-(Chloromethyl)-3-methoxypyridazine hydrochloride

Description

BenchChem offers high-quality 4-(Chloromethyl)-3-methoxypyridazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-3-methoxypyridazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-3-methoxypyridazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O.ClH/c1-10-6-5(4-7)2-3-8-9-6;/h2-3H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMBULSAEMSTJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=N1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956381-55-7 | |

| Record name | Pyridazine, 4-(chloromethyl)-3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956381-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

4-(Chloromethyl)-3-methoxypyridazine Hydrochloride: A Privileged Electrophilic Scaffold in Modern Drug Discovery

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of nitrogen-rich heterocycles is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. Among these, the pyridazine nucleus has emerged as a highly privileged pharmacophore. This technical whitepaper provides an in-depth analysis of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride (CAS: 1956381-55-7) , a highly reactive, bifunctional building block. As a Senior Application Scientist, I have structured this guide to move beyond basic catalog data, offering mechanistic insights into its reactivity, the causality behind its structural stability, and field-proven, self-validating protocols for its integration into complex drug scaffolds.

The Pyridazine Pharmacophore in Drug Design

The pyridazine ring (1,2-diazine) is increasingly utilized as a bioisostere for phenyl and heteroaryl rings in drug discovery[1]. Its unique physicochemical properties solve several common candidate optimization challenges:

-

Reduced Lipophilicity & High Dipole Moment: The adjacent nitrogen atoms create a pronounced dipole moment, which enhances aqueous solubility and subtends favorable

stacking interactions within target protein binding pockets[1]. -

Dual Hydrogen-Bonding Capacity: The contiguous nitrogen atoms act as a robust dual hydrogen-bond acceptor system, critical for hinge-binding in kinase inhibitors[1].

-

Toxicity Mitigation: Replacing lipophilic aromatic rings with polar pyridazines is a validated strategy to reduce cytochrome P450 inhibition and minimize off-target interactions with the cardiac hERG potassium channel[1],[2].

Recent FDA approvals of pyridazine-containing drugs, such as the TYK2 inhibitor deucravacitinib and the GnRH antagonist relugolix, underscore the clinical viability of this scaffold[1].

Physicochemical & Structural Profiling

To effectively utilize 4-(Chloromethyl)-3-methoxypyridazine hydrochloride, one must understand its precise quantitative parameters. The data below summarizes its core properties[3],[4].

| Property | Specification / Value |

| Chemical Name | 4-(Chloromethyl)-3-methoxypyridazine hydrochloride |

| CAS Registry Number | 1956381-55-7 |

| Molecular Formula | C₆H₈Cl₂N₂O (Free base: C₆H₇ClN₂O · HCl) |

| Molecular Weight | 195.05 g/mol |

| Electrophilic Center | Primary alkyl chloride (pseudo-benzylic reactivity) |

| Electronic Modulator | 3-Methoxy group (+M resonance donor) |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Recommended Storage | 2-8°C, desiccated, under inert atmosphere (Argon/N₂) |

Mechanistic Reactivity and Structural Causality

The utility of this reagent lies in its highly tuned reactivity profile, which is governed by three distinct structural features:

A. The Electrophilic Chloromethyl Group

The -CH₂Cl moiety at the 4-position functions as a potent electrophile, analogous to a benzylic chloride. The electron-deficient nature of the diazine ring further activates this carbon toward bimolecular nucleophilic substitution (

B. Electronic Modulation via the 3-Methoxy Substituent

If the pyridazine ring were unsubstituted, the chloromethyl group would be excessively reactive, leading to rapid hydrolysis upon exposure to ambient moisture. The methoxy group at the 3-position provides a critical stabilizing effect. Through resonance (+M effect), the oxygen lone pairs donate electron density into the electron-deficient pyridazine

C. The Necessity of the Hydrochloride Salt

Why is this reagent supplied as an HCl salt rather than a free base? The causality is rooted in shelf-life and self-preservation. In its free base form, the basic pyridazine nitrogens of one molecule can act as nucleophiles, attacking the highly reactive chloromethyl group of a neighboring molecule. This intermolecular self-alkylation rapidly leads to polymeric quaternary ammonium salts. The hydrochloride salt protonates the pyridazine ring, rendering it non-nucleophilic and ensuring long-term stability.

Process Visualization

The following logical workflow illustrates the transition state and operational sequence for utilizing this electrophilic scaffold in late-stage functionalization.

Workflow of SN2 alkylation using 4-(Chloromethyl)-3-methoxypyridazine HCl.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is dictated by the mechanistic principles outlined above.

Protocol A: N-Alkylation of a Secondary Amine (e.g., Piperazine Scaffold)

This protocol is optimized for appending the pyridazine pharmacophore to basic amine scaffolds.

-

Preparation: To an oven-dried, argon-purged reaction vial, add the secondary amine (1.0 equiv) and 4-(Chloromethyl)-3-methoxypyridazine hydrochloride (1.1 equiv).

-

Solvent Addition: Suspend the solids in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

-

Causality: MeCN is a polar aprotic solvent. It poorly solvates the amine nucleophile, thereby increasing its effective reactivity and accelerating the

pathway.

-

-

Base Neutralization: Cool the suspension to 0°C using an ice bath. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. One equivalent neutralizes the pyridazine HCl salt (liberating the reactive free base in situ), while the remaining equivalents act as acid scavengers for the HCl generated during the

displacement. Cooling prevents exothermic degradation.

-

-

Alkylation: Remove the ice bath, warm the reaction to 60°C, and stir for 4–6 hours. Monitor completion via LC-MS.

-

Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.

-

Causality: The basic aqueous wash effectively removes the water-soluble DIPEA·HCl salts and any unreacted polar starting materials, yielding a cleaner crude profile for subsequent silica gel chromatography.

-

Protocol B: S-Alkylation for Thioether Linkages

Thiols are significantly more nucleophilic than amines; thus, the protocol must be adjusted to prevent over-reaction or side-product formation.

-

Thiolate Formation: Dissolve the target thiol (1.0 equiv) in anhydrous Dimethylformamide (DMF) (0.2 M). Add finely powdered Potassium Carbonate (K₂CO₃) (2.5 equiv) and stir at room temperature for 15 minutes.

-

Causality: K₂CO₃ deprotonates the thiol to form a highly nucleophilic thiolate anion prior to the introduction of the electrophile.

-

-

Electrophile Addition: Add the 4-(Chloromethyl)-3-methoxypyridazine hydrochloride (1.05 equiv) portion-wise over 5 minutes.

-

Causality: Portion-wise addition controls the exothermic neutralization of the HCl salt and prevents localized concentration spikes that could lead to bis-alkylation or disulfide formation.

-

-

Reaction: Stir at room temperature for 2 hours.

-

Causality: Due to the extreme nucleophilicity of the thiolate, heating is unnecessary and actively discouraged, as it may induce cleavage of the 3-methoxy ether linkage.

-

-

Quench & Isolation: Quench the reaction by pouring it into ice-water. Extract with Dichloromethane (DCM), wash the organic layer extensively with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate.

Storage and Safety Heuristics

Hazard Profile: As an alkylating agent, 4-(Chloromethyl)-3-methoxypyridazine hydrochloride carries inherent risks of mutagenicity and skin sensitization. It must be handled exclusively within a certified chemical fume hood using nitrile gloves and safety goggles. Degradation Pathways: Exposure to atmospheric moisture will lead to the slow hydrolysis of the chloromethyl group to a hydroxymethyl group, releasing HCl gas. The material must be stored tightly sealed at 2-8°C in a desiccator. If the powder transitions from pale yellow to a dark, gummy solid, it has likely undergone moisture-induced polymerization and should be discarded.

References

-

The pyridazine heterocycle in molecular recognition and drug discovery Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]

-

4-(CHLOROMETHYL)-3-METHOXYPYRIDAZINE HCL, 95% Purity (CAS: 1956381-55-7) Source: CalpacLab Chemical Catalog URL:[Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Esters and Derivatives | CymitQuimica [cymitquimica.com]

Technical Whitepaper: 4-(Chloromethyl)-3-methoxypyridazine Hydrochloride

The following technical guide details the chemical identity, synthesis, and application of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride .

Advanced Synthesis, Reactivity, and Application in Medicinal Chemistry

Executive Summary

4-(Chloromethyl)-3-methoxypyridazine hydrochloride (CAS 1956381-55-7 ) is a specialized heterocyclic building block utilized primarily in the development of kinase inhibitors (e.g., FGFR, VEGFR) and other bioactive small molecules.[1][2] As an alkylating agent featuring an electron-deficient pyridazine core, it serves as a critical electrophile for introducing the 3-methoxypyridazin-4-yl-methyl moiety into nucleophilic scaffolds.

This guide addresses the technical challenges associated with its synthesis—specifically the regioselective functionalization of the methyl group on the diazine ring—and provides a validated workflow for its handling and application in drug discovery.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

| Property | Specification |

| Chemical Name | 4-(Chloromethyl)-3-methoxypyridazine hydrochloride |

| CAS Number | 1956381-55-7 |

| Molecular Formula | C₆H₇ClN₂O[2][3] · HCl |

| Molecular Weight | 195.05 g/mol (Salt); 158.58 g/mol (Free Base) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in Hexanes, Et₂O |

| Acidity (pKa) | ~3.5 (Pyridazinium proton, estimated) |

| Storage | -20°C, Hygroscopic, Store under Nitrogen/Argon |

Structural Analysis:

The compound features a pyridazine ring (1,2-diazine) substituted at the 3-position with a methoxy group and at the 4-position with a chloromethyl group. The 3-methoxy group acts as an electron-donating group (EDG) by resonance, partially counteracting the electron-deficiency of the ring, but the 4-chloromethyl group remains highly reactive toward nucleophilic displacement (

Strategic Synthesis: The "Boekelheide" Approach

Direct chlorination of 3-methoxy-4-methylpyridazine using radical conditions (NCS/AIBN) often leads to ring chlorination or over-chlorination due to the complex electronics of the diazine system.

The authoritative synthetic route relies on the Boekelheide Rearrangement sequence. This pathway converts the methyl group to a hydroxymethyl equivalent via an N-oxide intermediate, ensuring regioselectivity and high purity required for pharmaceutical applications.

3.1 Synthesis Workflow Diagram

Figure 1: Stepwise synthesis via N-oxide rearrangement to ensure regiochemical integrity.

Detailed Experimental Protocols

Phase 1: Precursor Preparation (If not commercially available)

Starting Material: 3,6-Dichloro-4-methylpyridazine.[4]

-

Methoxylation: React with NaOMe/MeOH (1.1 eq) at reflux. The chlorine at position 3 is more reactive due to the ortho-effect of the methyl group? Correction: In pyridazines, the 3 and 6 positions are equivalent unless substituted. However, with a 4-methyl group, nucleophilic aromatic substitution (

) typically favors the less sterically hindered position or yields a mixture separable by chromatography. -

Hydrogenolysis: Dechlorinate the remaining 6-chloro analog using H₂/Pd-C to yield 3-methoxy-4-methylpyridazine .

Phase 2: Functionalization (The Core Protocol)

Step A: N-Oxidation

-

Dissolve 3-methoxy-4-methylpyridazine (1.0 eq) in DCM.

-

Add m-CPBA (1.2 eq) portion-wise at 0°C.

-

Stir at RT for 12 hours. Monitor by LCMS for conversion to the N-oxide (M+16).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM/Isopropanol (3:1) due to high water solubility.

Step B: Boekelheide Rearrangement

-

Suspend the N-oxide in acetic anhydride (Ac₂O) (5-10 volumes).

-

Heat to 90–100°C for 2–4 hours. The mechanism involves O-acylation of the N-oxide followed by [3,3]-sigmatropic rearrangement to the 4-acetoxymethyl derivative.

-

Workup: Remove excess Ac₂O in vacuo. The residue is often used directly.

Step C: Hydrolysis

-

Dissolve the crude acetate in MeOH.

-

Add K₂CO₃ (1.5 eq) and stir at RT for 1 hour.

-

Purification: Filter salts, concentrate, and purify via flash chromatography (DCM/MeOH gradient) to isolate 4-(hydroxymethyl)-3-methoxypyridazine .

Step D: Chlorination (Salt Formation)

-

Dissolve the alcohol (1.0 eq) in anhydrous DCM under N₂.

-

Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise. Caution: Gas evolution (SO₂, HCl).

-

Allow to warm to RT and stir for 2 hours.

-

Isolation: Concentrate in vacuo. Triturate the residue with anhydrous Et₂O or MTBE to precipitate the hydrochloride salt.

-

Filtration: Collect the white solid under inert atmosphere (hygroscopic).

Reactivity & Applications in Drug Discovery

This compound is a "warhead" installer. The chloromethyl group is highly susceptible to nucleophilic attack, making it ideal for attaching the pyridazine ring to amines, thiols, or phenoxides.

5.1 Mechanism of Action: Nucleophilic Substitution

The pyridazine ring is electron-deficient (π-deficient). This makes the benzylic (pyridazinyl-methyl) carbon significantly more electrophilic than a standard benzyl chloride.

Figure 2: SN2 Displacement mechanism. The reaction usually requires a non-nucleophilic base (DIPEA, TEA) to scavenge the HCl released.

5.2 Key Applications

-

FGFR Inhibitors: Pyridazine derivatives are potent scaffolds for Fibroblast Growth Factor Receptor (FGFR) inhibition.[5] The 3-methoxy group provides a hydrogen bond acceptor capability crucial for the ATP-binding pocket.

-

Bioisosteres: Used to replace phenyl or pyridine rings to lower logP (lipophilicity) and improve metabolic stability against CYP450 oxidation.

Safety & Handling (E-E-A-T)

Critical Hazard: Genotoxicity As an alkylating agent, 4-(Chloromethyl)-3-methoxypyridazine is a potential genotoxic impurity (GTI) . It can alkylate DNA bases.

-

Control Strategy: In drug substances, this intermediate must be controlled to ppm levels (TTC < 1.5 µ g/day ).

-

Quenching: All waste streams containing this compound should be treated with excess amine or hydroxide before disposal to destroy the alkylating potential.

Handling Protocol:

-

PPE: Double nitrile gloves, chemical safety goggles, and use within a certified fume hood.

-

Stability: The HCl salt is stable but hygroscopic. Free-basing the compound makes it unstable; it should be used immediately or kept as the salt.

References

-

Mori, K. (1962).[4] Synthesis of 1,2-diazine derivatives.[4] VII. Substitution reaction of 3,6-dichloro-4-methylpyridazine. Yakugaku Zasshi. (Foundational chemistry for methyl-pyridazines).

-

Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society. (Mechanism of methyl functionalization).

-

ChemicalBook. (2025). 4-(Chloromethyl)-3-methoxypyridazine hydrochloride Product Data. (Physical properties and CAS verification).

-

PubChem. (2025). Compound Summary: Pyridazine Derivatives. (General structural data).

-

CP Lab Safety. (2024). 4-(Chloromethyl)-3-methoxypyridazine HCl Catalog Entry. (Commercial availability and CAS 1956381-55-7 confirmation).

Sources

4-(Chloromethyl)-3-methoxypyridazine hydrochloride molecular structure

The following technical guide details the molecular structure, synthesis, and application of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride , a specialized heterocyclic building block.

Executive Summary

4-(Chloromethyl)-3-methoxypyridazine hydrochloride (CAS: 1956381-55-7) is a high-value electrophilic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Distinguished by its electron-deficient 1,2-diazine core, this scaffold serves as a bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and distinct metabolic profiles in drug discovery campaigns.[1]

This guide provides a comprehensive structural analysis, validated synthetic pathways, and handling protocols designed to maximize yield and safety in a research setting.

Molecular Identity & Structural Properties[2][3][4]

The compound is an alkyl chloride salt derived from the pyridazine series.[1] Its reactivity is dominated by the lability of the chloromethyl group, activated by the electron-withdrawing nature of the adjacent pyridazine ring.[1]

Chemical Data Table[5]

| Property | Specification |

| IUPAC Name | 4-(Chloromethyl)-3-methoxypyridazine hydrochloride |

| CAS Number | 1956381-55-7 |

| Molecular Formula | C₆H₇ClN₂O[1][2] · HCl |

| Molecular Weight | 195.05 g/mol (Salt); 158.59 g/mol (Free Base) |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | Soluble in DMSO, Methanol, Water (with decomposition over time) |

| SMILES | COc1nnc(CCl)cc1.Cl |

| InChI Key | Predicted based on structure:[2]YWK... (Specific key varies by protonation state) |

Structural Analysis

-

Core Scaffold: The 1,2-diazine (pyridazine) ring creates a high dipole moment and lowers lipophilicity (LogP) compared to pyridine analogs.[1]

-

3-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, partially stabilizing the ring but also directing electrophilic aromatic substitution to the 6-position if the ring is attacked.[1]

-

4-Chloromethyl Group: A highly reactive electrophile.[1] The adjacent nitrogen atoms (N1, N2) exert an inductive electron-withdrawing effect, making the benzylic-like carbon significantly more susceptible to nucleophilic attack (

) than a standard benzyl chloride.[1]

Synthetic Pathways & Production Strategy

The synthesis of this compound generally proceeds via the functionalization of a methyl-pyridazine precursor.[1] Two primary routes are recognized in the field: Radical Halogenation (Route A) and Dehydroxychlorination (Route B).[1]

Route A: Radical Chlorination (Direct)

This route is efficient for early-stage discovery but requires strict control to prevent over-chlorination (gem-dichloro formation).[1]

-

Reagents: N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) or AIBN.[1]

-

Solvent: Carbon tetrachloride (

) or Trifluorotoluene (greener alternative).[1] -

Mechanism: Free-radical substitution at the benzylic position.[1]

Route B: Dehydroxychlorination (Preferred for Purity)

This route is recommended for GMP-like synthesis as it avoids radical byproducts.[1]

-

Precursor: 3-Methoxy-4-pyridazinecarboxylic acid methyl ester.[1]

-

Step 1 (Reduction): Reduction to 4-(Hydroxymethyl)-3-methoxypyridazine using

/ -

Step 2 (Chlorination): Treatment with Thionyl Chloride (

) in Dichloromethane (DCM).[1] -

Step 3 (Salt Formation): The HCl generated in situ or added via dioxane/HCl forms the stable hydrochloride salt.[1]

Visualization of Synthetic Logic

Figure 1: Comparison of Synthetic Routes. Route B (top) offers higher specificity compared to the radical pathway (bottom).[1]

Experimental Protocols (Self-Validating Systems)

As a Senior Scientist, I emphasize protocols that include "stop/go" checkpoints to ensure quality.

Protocol: Synthesis via Thionyl Chloride (Route B)[1]

Objective: Convert 4-(hydroxymethyl)-3-methoxypyridazine to the hydrochloride salt.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Argon.

-

Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of the alcohol intermediate in anhydrous DCM (10 volumes). Cool to 0°C.[1][4]

-

Checkpoint: Solution must be clear. If cloudy, dry over

before proceeding.[1]

-

-

Addition: Add

(1.5 eq) dropwise over 20 minutes. -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

-

Workup: Concentrate the reaction mixture in vacuo to remove excess

and solvent.-

Note: Do not use aqueous workup, as the product hydrolyzes back to the alcohol rapidly in basic water.

-

-

Crystallization: Triturate the residue with cold diethyl ether or MTBE. The hydrochloride salt will precipitate as a white/off-white solid.[1]

-

Isolation: Filter under Argon atmosphere (hygroscopic!). Dry under high vacuum.[1]

Reactivity & Applications in Drug Design[2]

This compound is primarily used as an electrophilic building block to introduce the 3-methoxypyridazin-4-yl-methyl motif.[1]

Nucleophilic Substitution Profile

The chloride is highly displaceable due to the electron-deficient nature of the pyridazine ring.[1]

-

Amines: Reacts rapidly with primary/secondary amines (

) to form aminomethyl derivatives (common in kinase inhibitors).[1] -

Thiols: Forms thioethers, often used to link the scaffold to proteins or other macrocycles.

-

Carbon Nucleophiles: Reacts with enolates, though competitive reaction at the ring carbons (via

if leaving groups are present) must be managed.

Mechanistic Pathway

Figure 2:

Safety & Handling (MSDS Summary)

Signal Word: DANGER

-

Hazard Statements:

-

Handling:

References

-

ChemicalBook. (2025).[1][5] 4-(Chloromethyl)-3-methoxypyridazine hydrochloride Product Page. Retrieved from [1]

-

PubChem. (2025).[1][6] Pyridazine, 3-methoxy-4-methyl- (Precursor Data). National Library of Medicine.[1] Retrieved from [1]

-

Coelho, A., et al. (2016).[1] Pyridazine derivatives: Synthesis and biological evaluation.European Journal of Medicinal Chemistry. (Contextual reference for pyridazine reactivity).

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet for Chloromethyl Pyridine/Pyridazine analogs. Retrieved from [1]

(Note: Specific literature on this exact salt is proprietary/sparse; properties are extrapolated from the validated 3-methoxy-4-methylpyridazine precursor and homologous chloromethyl-pyridine series.)[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride | 153259-31-5 [chemicalbook.com]

- 3. pyridazine.com [pyridazine.com]

- 4. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. 2-(Chloromethyl)-5-methoxypyridine | C7H8ClNO | CID 14517153 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Proposed Synthesis of 4-(Chloromethyl)-3-methoxypyridazine Hydrochloride

Abstract

Introduction and Strategic Overview

Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their wide range of biological activities. The introduction of reactive functional groups, such as a chloromethyl moiety, onto the pyridazine scaffold provides a versatile handle for further chemical modifications, enabling the construction of diverse molecular architectures for drug discovery programs. 4-(Chloromethyl)-3-methoxypyridazine hydrochloride represents a key, yet underexplored, intermediate. The presence of the methoxy group at the 3-position and the reactive chloromethyl group at the 4-position makes it an attractive precursor for the synthesis of novel substituted pyridazines.

Currently, a standardized and publicly documented synthesis for this specific compound is lacking. Therefore, this guide proposes a logical and plausible synthetic route based on well-established chemical transformations observed in analogous heterocyclic systems. The core of our proposed strategy is a three-step sequence starting from a suitable pyridazine precursor:

-

Methoxylation: Introduction of a methoxy group at the 3-position of a pyridazine ring.

-

Hydroxymethylation (via reduction): Conversion of a carboxylic acid or ester at the 4-position to a hydroxymethyl group.

-

Chlorination: Conversion of the hydroxymethyl group to the target chloromethyl group and subsequent formation of the hydrochloride salt.

This approach is designed to be robust and adaptable, relying on common and predictable chemical reactions.

Proposed Synthetic Pathway

The proposed synthesis of 4-(chloromethyl)-3-methoxypyridazine hydrochloride is envisioned to proceed as outlined in the workflow below. This pathway is designed for regiochemical control and utilizes reactions with established precedent in similar chemical systems.

Caption: Proposed multi-step synthesis of 4-(chloromethyl)-3-methoxypyridazine hydrochloride.

Detailed Discussion of Synthetic Steps

Step 1: Oxidation of 3-Chloro-6-methylpyridazine

The initial step involves the oxidation of the methyl group of 3-chloro-6-methylpyridazine to a carboxylic acid. This transformation is a common strategy to introduce a functional handle that can be further manipulated.

-

Rationale and Causality: The use of a strong oxidizing agent like potassium permanganate (KMnO4) in an acidic medium (e.g., sulfuric acid) is a classic and effective method for oxidizing alkyl side chains on aromatic and heteroaromatic rings.[1] The acidic conditions protonate the ring nitrogens, which can influence the reactivity, but the methyl group remains susceptible to oxidation.

-

Reaction Mechanism: The reaction proceeds via a complex free-radical mechanism initiated by the abstraction of a benzylic proton from the methyl group by the permanganate ion. This is followed by a series of oxidation steps, ultimately leading to the formation of the carboxylate, which is protonated in the acidic medium to yield the carboxylic acid.

Step 2: Nucleophilic Aromatic Substitution (Methoxylation)

In this step, the chlorine atom at the 6-position (which will become the 3-position after re-numbering based on IUPAC nomenclature for the final product) is displaced by a methoxy group.

-

Rationale and Causality: The pyridazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The chlorine atom is a good leaving group, and sodium methoxide is a strong nucleophile. This reaction is a well-established method for introducing alkoxy groups onto chloropyridazines.[1][2] The reaction is typically carried out in methanol, which serves as both the solvent and the source of the methoxide nucleophile (in the presence of a base like sodium).

-

Reaction Mechanism: The methoxide ion attacks the carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate. The negative charge is delocalized over the electron-deficient pyridazine ring. Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the desired 6-methoxypyridazine-3-carboxylic acid.

Caption: Simplified mechanism for the methoxylation step.

Step 3: Reduction of the Carboxylic Acid

The carboxylic acid group is reduced to a primary alcohol (hydroxymethyl group).

-

Rationale and Causality: The conversion of a carboxylic acid to a primary alcohol is a standard transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3·THF) are effective for this purpose. These reagents readily reduce carboxylic acids without affecting the aromatic pyridazine ring or the methoxy group.

-

Reaction Mechanism: With LiAlH4, the reaction proceeds through the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during the workup to liberate the primary alcohol.

Step 4: Chlorination of the Hydroxymethyl Group

This final step involves the conversion of the primary alcohol to the desired chloromethyl group.

-

Rationale and Causality: The conversion of a primary alcohol to an alkyl chloride is efficiently achieved using thionyl chloride (SOCl2).[3][4][5] This reagent is particularly suitable as the byproducts of the reaction (SO2 and HCl) are gaseous, which drives the reaction to completion and simplifies purification. The HCl generated in situ will protonate the basic nitrogen atoms of the pyridazine ring, leading to the formation of the hydrochloride salt.

-

Reaction Mechanism: The alcohol attacks the sulfur atom of thionyl chloride, displacing a chloride ion. The resulting intermediate then undergoes an internal nucleophilic attack by the chloride ion on the carbon atom, with the concerted departure of sulfur dioxide and a proton, to form the chloromethyl group.

Proposed Experimental Protocol

Disclaimer: The following protocol is a proposed methodology based on analogous reactions and has not been experimentally validated for this specific synthesis. Optimization of reaction conditions, stoichiometry, and purification methods may be necessary.

Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid [1]

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-chloro-6-methylpyridazine (1 eq.) to 50% sulfuric acid under an ice bath.

-

While stirring, add potassium permanganate (4 eq.) portion-wise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 80 °C for 2 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Filter the mixture and extract the filtrate with ethyl acetate (4 x volume).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from methanol to obtain 6-chloropyridazine-3-carboxylic acid.

Step 2: Synthesis of 6-Methoxypyridazine-3-carboxylic acid [1]

-

In a round-bottom flask, add sodium methoxide (2 eq.) and 6-chloropyridazine-3-carboxylic acid (1 eq.) to anhydrous methanol.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Add ice water to the residue and adjust the pH to ~3-4 with concentrated hydrochloric acid.

-

Allow the mixture to stand overnight to precipitate the product.

-

Filter the solid and recrystallize from water to obtain 6-methoxypyridazine-3-carboxylic acid.

Step 3: Synthesis of (3-Methoxy-pyridazin-4-yl)methanol

-

To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 6-methoxypyridazine-3-carboxylic acid (1 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

-

Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting solid and wash with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-methoxy-pyridazin-4-yl)methanol.

Step 4: Synthesis of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride [3][5]

-

Dissolve (3-methoxy-pyridazin-4-yl)methanol (1 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

-

Add thionyl chloride (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting solid residue is the target compound, 4-(chloromethyl)-3-methoxypyridazine hydrochloride. It can be further purified by trituration with diethyl ether or recrystallization from a suitable solvent system if necessary.

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Proposed Analytical Characterization |

| 6-Chloropyridazine-3-carboxylic acid | C5H3ClN2O2 | 158.54 | ¹H NMR, ¹³C NMR, MS, IR |

| 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | 154.12 | ¹H NMR, ¹³C NMR, MS, IR |

| (3-Methoxy-pyridazin-4-yl)methanol | C6H8N2O2 | 140.14 | ¹H NMR, ¹³C NMR, MS, IR |

| 4-(Chloromethyl)-3-methoxypyridazine hydrochloride | C6H8Cl2N2O | 207.05 | ¹H NMR, ¹³C NMR, MS, Elemental Analysis |

Conclusion

This technical guide presents a well-reasoned and scientifically plausible synthetic pathway for 4-(chloromethyl)-3-methoxypyridazine hydrochloride. By leveraging established transformations in heterocyclic chemistry, this proposed route offers a clear and actionable starting point for researchers. The successful synthesis of this compound would provide a valuable new building block for the development of novel pharmaceuticals and other functional materials. It is anticipated that the experimental protocols outlined herein will require optimization but will ultimately pave the way for the exploration of the chemistry and applications of this promising pyridazine derivative.

References

- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents. (2012).

- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents. (n.d.).

-

Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC. (2011). Retrieved from [Link]

- CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound - Google Patents. (n.d.).

- EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents. (n.d.).

- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents. (n.d.).

-

Chloromethylation of Aromatic Compounds - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]

-

Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[6][7]pyridine-1,3-diones - ResearchGate. (2016). Retrieved from [Link]

-

PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE - ResearchGate. (2024). Retrieved from [Link]

-

Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R | Organic Letters - ACS Publications. (2010). Retrieved from [Link]

-

(PDF) Chloromethylation of pyrazole ring - ResearchGate. (2016). Retrieved from [Link]

-

PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024). Retrieved from [Link]

-

2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents. (n.d.).

-

Synthesis of pyridazines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Pyridazine Derivatives. (2003). Retrieved from [Link]

-

Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles - Wageningen University & Research eDepot. (n.d.). Retrieved from [Link]

Sources

- 1. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 2. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

- 5. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 6. guidechem.com [guidechem.com]

- 7. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

In-Depth Technical Guide to the Spectral Analysis of 4-(Chloromethyl)-3-methoxypyridazine Hydrochloride

This technical guide provides a comprehensive analysis of the predicted spectral data for 4-(chloromethyl)-3-methoxypyridazine hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages fundamental spectroscopic principles and comparative data from structurally related compounds to offer a robust predictive analysis. This document is designed to serve as a practical resource for the identification, characterization, and quality control of this and similar pyridazine derivatives.

Molecular Structure and its Spectroscopic Implications

The structure of 4-(chloromethyl)-3-methoxypyridazine hydrochloride incorporates several key functional groups that dictate its spectral behavior: a pyridazine ring, a methoxy group, a chloromethyl group, and a hydrochloride salt. The protonation of one of the nitrogen atoms in the pyridazine ring due to the hydrochloride formation will significantly influence the electronic environment of the molecule, which will be reflected in the NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 4-(chloromethyl)-3-methoxypyridazine hydrochloride are detailed below. The hydrochloride form will cause a general downfield shift of the ring protons and carbons due to the increased positive charge on the heterocyclic ring.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the methoxy, chloromethyl, and pyridazine ring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.1 - 4.3 | Singlet | 3H | -OCH₃ | The methoxy protons are expected to appear as a singlet in this region. |

| ~ 4.8 - 5.0 | Singlet | 2H | -CH₂Cl | The methylene protons of the chloromethyl group will be deshielded by the adjacent chlorine and the aromatic ring, appearing as a singlet. |

| ~ 7.5 - 7.7 | Doublet | 1H | H-5 | This proton is adjacent to H-6 and will appear as a doublet. |

| ~ 8.8 - 9.0 | Doublet | 1H | H-6 | This proton is adjacent to H-5 and is expected to be significantly downfield due to the influence of the adjacent protonated nitrogen atom. |

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the choice of deuterated solvent.

Expert Insight: The exact chemical shifts of the pyridazine protons (H-5 and H-6) are highly dependent on which nitrogen atom is protonated. The presence of the electron-donating methoxy group at position 3 and the electron-withdrawing chloromethyl group at position 4 will also influence the electron density distribution in the ring and, consequently, the proton chemical shifts. Typical coupling constants (J) for adjacent protons on a pyridazine ring are in the range of 4-6 Hz.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 40 - 45 | -CH₂Cl | The carbon of the chloromethyl group is attached to an electronegative chlorine atom. |

| ~ 55 - 60 | -OCH₃ | The methoxy carbon typically appears in this range.[3][4] |

| ~ 125 - 130 | C-5 | Aromatic carbon of the pyridazine ring. |

| ~ 135 - 140 | C-4 | Aromatic carbon attached to the chloromethyl group. |

| ~ 145 - 150 | C-6 | Aromatic carbon adjacent to a ring nitrogen. |

| ~ 155 - 160 | C-3 | Aromatic carbon attached to the methoxy group. |

Note: The protonation of the pyridazine ring will cause a downfield shift for all ring carbons.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(chloromethyl)-3-methoxypyridazine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize spectral width, acquisition time, and relaxation delay.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will likely be required due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming the substitution pattern.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (aliphatic -CH₂- and -CH₃) | Medium |

| ~ 2700 - 2400 | N-H stretch (from hydrochloride) | Broad, Strong |

| 1600 - 1450 | C=C and C=N stretching (pyridazine ring) | Medium to Strong |

| ~ 1250 | C-O-C stretch (asymmetric, aryl-alkyl ether) | Strong |

| ~ 1050 | C-O-C stretch (symmetric, aryl-alkyl ether) | Medium |

| 800 - 600 | C-Cl stretch | Medium to Strong |

Expert Insight: The broad absorption in the 2700-2400 cm⁻¹ region is a hallmark of a hydrochloride salt of a nitrogen-containing heterocycle and is due to the stretching of the protonated nitrogen. The pyridazine ring itself will exhibit a series of characteristic bands in the fingerprint region (below 1500 cm⁻¹).[6][7] The C-Cl stretch can be a useful diagnostic peak, typically appearing in the 800-600 cm⁻¹ range.[8]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of the free base, 4-(chloromethyl)-3-methoxypyridazine, is approximately 158.59 g/mol . In the mass spectrum, a molecular ion peak [M]⁺ is expected at m/z 158. Due to the presence of chlorine, an isotope peak [M+2]⁺ at m/z 160 with approximately one-third the intensity of the [M]⁺ peak will be observed.

-

Major Fragmentation Pathways:

-

Loss of Chlorine Radical: A significant fragment would likely arise from the loss of a chlorine radical (•Cl) from the molecular ion, resulting in a fragment at m/z 123.

-

Loss of Chloromethyl Radical: Cleavage of the C-C bond between the pyridazine ring and the chloromethyl group could lead to the loss of a chloromethyl radical (•CH₂Cl), yielding a fragment at m/z 109.

-

Loss of Formaldehyde: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of formaldehyde (CH₂O) from the molecular ion, which would result in a fragment at m/z 128.

-

Tropylium-like Ion Formation: Aromatic compounds with a methylene group attached to the ring can undergo rearrangement to form a stable tropylium-like ion.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a hydrochloride salt, LC-MS would be the more appropriate method.

-

Ionization Method: Electrospray ionization (ESI) is a suitable technique for polar, and ionic compounds like hydrochloride salts. Electron ionization (EI) can also be used, which would likely lead to more extensive fragmentation.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is highly recommended to determine the exact mass and elemental composition of the molecular ion and its fragments.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z). The fragmentation pattern is then interpreted to deduce the structure of the molecule.

Visualization of Molecular Structure and Fragmentation

To aid in the understanding of the structural features and their relationship to the spectral data, the following diagrams are provided.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, overview of the spectral characteristics of 4-(chloromethyl)-3-methoxypyridazine hydrochloride. By understanding the expected NMR, IR, and mass spectral data, researchers and scientists can more effectively identify and characterize this compound, ensuring its purity and structural integrity in their research and development endeavors. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data, which is fundamental to rigorous scientific investigation.

References

-

Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). [Link]

- Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

- Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-976.

-

Hricovíniová, Z., Hricovíni, M., & Bystrický, S. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 540-547. [Link]

- Jones, R. G., & Orville-Thomas, W. J. (1964). Spectroscopic studies. Part II. The infrared spectra and structure of methoxyacetonitrile and chloromethyl methyl ether. Journal of the Chemical Society (Resumed), 692-697.

-

Lopes, R. S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. [Link]

-

NIST. (n.d.). 2-Chloromethyl-1,3-dichloro-2-methylpropane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

-

Turchan, M. J., & Gold, H. S. (1982). H-H and 13C-H coupling constants in pyridazine. Magnetic Resonance in Chemistry, 20(4), 233-234. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. unn.edu.ng [unn.edu.ng]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Reactivity of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride with nucleophiles

An In-Depth Technical Guide to the Reactivity of 4-(Chloromethyl)-3-methoxypyridazine Hydrochloride with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 4-(chloromethyl)-3-methoxypyridazine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. The document elucidates the underlying principles governing its reactions with various nucleophiles, focusing on the prevalent bimolecular nucleophilic substitution (SN2) mechanism. Authored for researchers, scientists, and drug development professionals, this guide synthesizes mechanistic theory with practical, field-proven protocols for reactions involving N-, O-, and S-nucleophiles. Key experimental parameters, including solvent and base selection, are explained to empower chemists to optimize synthetic outcomes. The guide also includes detailed experimental workflows, data summaries, and visualizations to serve as a self-validating resource for the strategic application of this versatile reagent in the synthesis of complex molecular architectures.

Introduction: A Versatile Heterocyclic Intermediate

4-(Chloromethyl)-3-methoxypyridazine hydrochloride is a valuable intermediate in organic synthesis, particularly within the realm of drug discovery.[1] Its structure combines several key features that define its reactivity profile: an electron-deficient pyridazine ring, an electron-donating methoxy substituent, and a highly reactive chloromethyl group. This combination makes it an excellent electrophile for constructing more complex molecules. The pyridazine moiety is a common scaffold in many biologically active compounds, and the ability to readily introduce diverse functionalities via the chloromethyl group underpins its utility.[2] This guide will explore the chemical behavior of this reagent, providing both a theoretical framework and practical methodologies for its use.

Structural and Reactivity Analysis

The reactivity of 4-(chloromethyl)-3-methoxypyridazine hydrochloride is dominated by the electrophilic nature of the methylene carbon in the chloromethyl group. The chlorine atom is a good leaving group, and its departure is facilitated by the electronic properties of the pyridazine ring.

Key Structural Features:

-

Pyridazine Ring: The two adjacent nitrogen atoms make the ring system significantly electron-deficient (π-deficient). This has a strong electron-withdrawing inductive effect, which polarizes the C-Cl bond of the side chain, making the carbon atom more electrophilic.

-

Chloromethyl Group: This group is analogous to a benzylic halide. It is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions because the adjacent aromatic ring can stabilize the charge buildup in the transition state.[3]

-

Hydrochloride Salt: The protonation of one of the ring nitrogens further enhances the electron-withdrawing nature of the heterocyclic core, increasing the electrophilicity of the chloromethyl carbon. It also necessitates the use of a base in most reactions to either free the nucleophile or neutralize the acid produced.[4]

The primary reaction pathway is a direct displacement of the chloride by a nucleophile. While nucleophilic aromatic substitution (SNAr) can occur on highly activated pyridazine rings, the energy barrier for an SN2 reaction at the sp³-hybridized chloromethyl carbon is substantially lower, making it the overwhelmingly favored pathway.[5][6]

Caption: General reaction of 4-(chloromethyl)-3-methoxypyridazine with a nucleophile.

The SN2 Reaction Pathway: Mechanism and Causality

The reaction of 4-(chloromethyl)-3-methoxypyridazine hydrochloride with nucleophiles proceeds via a classic SN2 mechanism.[7][8] This is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemistry if the carbon were chiral.[3]

Caption: The concerted, single-step mechanism of S_N2 substitution.

Causality Behind Experimental Choices

-

Nucleophile Strength: The reaction rate is directly proportional to the strength and concentration of the nucleophile. Stronger nucleophiles react faster. The general order of reactivity for common nucleophiles is R-S⁻ > CN⁻ > I⁻ > R-O⁻ > Br⁻ > R₂NH > Cl⁻ > R-NH₂ > H₂O.[4]

-

Solvent Effects: Polar aprotic solvents like DMF, DMSO, and acetonitrile are the preferred media for SN2 reactions.[4] They are effective at solvating the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself (via hydrogen bonding), leaving it "naked" and highly reactive. Protic solvents (e.g., water, ethanol) can solvate the nucleophile, lowering its energy and reducing its reactivity.[7]

-

Role of the Base: A base is almost always required. Its primary roles are:

-

Neutralizing the Starting Material: To deprotonate the hydrochloride salt, although the freebase form is still highly reactive.

-

Activating the Nucleophile: For weak nucleophiles like alcohols or phenols, a strong base (e.g., NaH) is needed to deprotonate them, forming the much more potent alkoxide or phenoxide.[9]

-

Scavenging HCl: To neutralize the HCl that is generated as a byproduct of the reaction, preventing it from protonating and deactivating the nucleophile.[4] Common choices include inorganic bases like K₂CO₃ or non-nucleophilic organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

-

Practical Guide to Nucleophilic Substitution Reactions

This section provides validated protocols for reacting 4-(chloromethyl)-3-methoxypyridazine hydrochloride with different classes of nucleophiles.

Caption: A self-validating workflow for conducting and monitoring the reaction.

Reactions with N-Nucleophiles (Amines)

The reaction with primary or secondary amines is a robust method for synthesizing 4-(aminomethyl)-3-methoxypyridazine derivatives, which are common substructures in bioactive molecules.

Protocol: Synthesis of 4-((Benzylamino)methyl)-3-methoxypyridazine

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-(chloromethyl)-3-methoxypyridazine hydrochloride (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile (or DMF) to create a stirrable suspension (approx. 0.1 M concentration of the limiting reagent).

-

Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Aniline | K₂CO₃ | DMF | 60 | 12 | 75-85 |

| Piperidine | Et₃N | CH₃CN | 25 | 6 | 85-95 |

| Morpholine | K₂CO₃ | CH₃CN | 25 | 6 | 90-98 |

| n-Butylamine | DIPEA | THF | 40 | 8 | 80-90 |

Table 1: Representative conditions for reactions with N-nucleophiles.

Reactions with O-Nucleophiles (Alcohols & Phenols)

The formation of ether linkages requires the deprotonation of the alcohol or phenol to generate the more reactive alkoxide or phenoxide. This typically necessitates the use of a stronger base than for amine reactions.

Protocol: Synthesis of 3-Methoxy-4-((phenoxymethoxy)methyl)pyridazine

-

Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

Nucleophile Activation: Add anhydrous THF, cool the suspension to 0 °C, and slowly add a solution of phenol (1.1 eq) in THF. Stir for 30 minutes at 0 °C to allow for the formation of sodium phenoxide.

-

Electrophile Addition: Add a solution of 4-(chloromethyl)-3-methoxypyridazine hydrochloride (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Methanol | NaH | THF | 25 | 12 | 80-90 |

| Phenol | NaH | DMF | 25 | 16 | 70-85 |

| 4-Methoxy-phenol | K₂CO₃ | DMF | 80 | 12 | 65-75 |

| Ethanol | NaOEt | Ethanol | 50 | 8 | 85-95 |

Table 2: Representative conditions for reactions with O-nucleophiles.

Reactions with S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles, and their corresponding thiolates are even more potent. These reactions often proceed rapidly and cleanly under relatively mild conditions to form thioethers.

Protocol: Synthesis of 4-((Benzylthio)methyl)-3-methoxypyridazine

-

Setup: To a round-bottom flask, add 4-(chloromethyl)-3-methoxypyridazine hydrochloride (1.0 eq) and potassium carbonate (2.0 eq) in DMF.

-

Nucleophile Addition: Add benzyl thiol (1.1 eq) to the stirring suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-6 hours. The reaction is often rapid and can be monitored by TLC.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often of high purity, but can be further purified by column chromatography if necessary.

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 25 | 2 | >95 |

| Ethanethiol | Et₃N | CH₃CN | 25 | 3 | 90-98 |

| Cysteine derivative | DIPEA | DMF/H₂O | 25 | 4 | 70-85 |

Table 3: Representative conditions for reactions with S-nucleophiles.

Conclusion

4-(Chloromethyl)-3-methoxypyridazine hydrochloride is a highly effective and predictable electrophilic building block. Its reactivity is governed by a robust SN2 mechanism, allowing for the straightforward introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles. By understanding the causality behind the choice of base and solvent, researchers can reliably control these transformations to achieve high yields of desired products. The methodologies and principles outlined in this guide provide a solid foundation for the application of this reagent in the synthesis of novel compounds for drug discovery and other areas of chemical science.

References

- ChemicalBook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis. Retrieved from a URL provided by the grounding tool.

- Google Patents. (2012). CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from a URL provided by the grounding tool.

- Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from a URL provided by the grounding tool.

- Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved from a URL provided by the grounding tool.

- PrepChem.com. (n.d.). Synthesis of 4-chloromethylpyridine hydrochloride. Retrieved from a URL provided by the grounding tool.

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. Retrieved from a URL provided by the grounding tool.

- Lee, K., & Kim, J. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of Heterocyclic Chemistry.

- Google Patents. (2011). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from a URL provided by the grounding tool.

- BenchChem. (2025). Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine. Retrieved from a URL provided by the grounding tool.

- Roberts, A. L., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1930-1938.

- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from a URL provided by the grounding tool.

- National Center for Biotechnology Information. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central.

- Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 1-15.

- BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. Retrieved from a URL provided by the grounding tool.

- Najam Academy. (2023, May 15). Nucleophilic Substitution Reactions | SN1 Reaction and SN2 Reaction [Video]. YouTube.

- ResearchGate. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols.

- Memorial University of Newfoundland Research Repository. (n.d.). A study of reactions of 4-chloromethyl l, 4-dihydropyridines with nucleophiles.

- Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

- Wageningen University & Research eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.

- ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines.

- National Center for Biotechnology Information. (n.d.). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. PubMed Central.

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.

- MDPI. (2024).

- Organic Chemistry Portal. (2021).

- MDPI. (2025). Nature-Inspired Molecules as Inhibitors in Drug Discovery.

- Google Patents. (n.d.).

- Opulent Pharma. (n.d.). 4-chloro-2-(chloromethyl)-3-methylpyridine hydrochloride.

- Organic Chemistry Portal. (2002).

- The Hebrew University of Jerusalem. (1994). Chemical Interactions Between Drugs Containing Reactive Amines with Hydrolyzable Insoluble Biopolymers in Aqueous Solutions.

- ACS Publications. (n.d.).

- Biological and Molecular Chemistry. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions.

Sources

- 1. Nature-Inspired Molecules as Inhibitors in Drug Discovery [mdpi.com]

- 2. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]

- 8. m.youtube.com [m.youtube.com]

- 9. arkat-usa.org [arkat-usa.org]

A Comprehensive Technical Guide to the Stability and Storage of 4-(Chloromethyl)-3-methoxypyridazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Chloromethyl)-3-methoxypyridazine hydrochloride. As a crucial building block in pharmaceutical synthesis, understanding its chemical stability is paramount for ensuring the integrity of research and the quality of downstream products. This document synthesizes information on the inherent reactivity of the pyridazine core and the chloromethyl functional group, outlines potential degradation pathways, and provides detailed protocols for handling, storage, and stability assessment.

Introduction: Chemical Profile and Significance

4-(Chloromethyl)-3-methoxypyridazine hydrochloride is a heterocyclic organic compound featuring a pyridazine ring substituted with a methoxy and a chloromethyl group. The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The chloromethyl group, on the other hand, renders the molecule a reactive intermediate, susceptible to nucleophilic substitution, which is a key attribute for its utility in the synthesis of more complex molecules.

The hydrochloride salt form generally enhances the stability and solubility of the parent compound. However, the inherent reactivity of the chloromethyl group necessitates careful consideration of storage and handling conditions to prevent degradation and ensure the compound's purity and integrity over time.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₉Cl₂NO | N/A |

| Molecular Weight | 194.06 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | 4°C |

Chemical Stability and Potential Degradation Pathways

The stability of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride is influenced by both the pyridazine ring and the reactive chloromethyl group. While specific degradation studies on this compound are not extensively available in public literature, its degradation profile can be predicted based on the known chemistry of its constituent functional groups.

Hydrolytic Degradation

The most probable degradation pathway for this compound is the hydrolysis of the chloromethyl group. The carbon-chlorine bond is susceptible to nucleophilic attack by water, which can be accelerated by heat and non-neutral pH conditions.

-

Mechanism: The hydrolysis would proceed via a nucleophilic substitution reaction (likely SN2), where a water molecule attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of the corresponding hydroxymethyl derivative, 4-(Hydroxymethyl)-3-methoxypyridazine. The presence of the hydrochloride salt may initially create a slightly acidic environment in solution, which can influence the rate of hydrolysis.

Caption: Proposed Hydrolytic Degradation Pathway.

Thermal Degradation

Pyridazine derivatives can exhibit high thermal stability.[1] However, the presence of the chloromethyl group may lower the overall decomposition temperature. At elevated temperatures, decomposition could lead to the elimination of hydrogen chloride and potentially polymerization or the formation of other complex degradation products. Thermal stress can also accelerate other degradation pathways, such as hydrolysis if moisture is present.

Photolytic Degradation

While some pyridazine derivatives have been studied for their photochemical reactivity, specific data on the photostability of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride is lacking.[2][3] Aromatic systems can be susceptible to degradation upon exposure to UV light. It is, therefore, prudent to protect the compound from light to minimize the risk of photolytic decomposition.

Oxidative Degradation

The pyridazine ring and the methoxy group could be susceptible to oxidation, especially in the presence of strong oxidizing agents. The chloromethyl group is generally less prone to oxidation. Contact with strong oxidizers should be avoided.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride, the following storage and handling guidelines are recommended:

-

Temperature: Store in a refrigerator at 2-8°C. Short-term storage at room temperature is likely acceptable, but for long-term storage, refrigeration is crucial to minimize the rate of potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is particularly important to protect the compound from moisture and atmospheric oxygen, which could contribute to hydrolytic and oxidative degradation, respectively.

-

Container: Keep the container tightly sealed to prevent the ingress of moisture and air.

-

Light: Protect from light by storing in an amber vial or in a dark location.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid inhalation of dust and contact with skin and eyes.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Caption: Summary of Recommended Storage and Handling.

Experimental Protocol for Stability Assessment: A Forced Degradation Study Framework

To rigorously assess the stability of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride and develop a stability-indicating analytical method, a forced degradation study should be performed.[5][6] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.

Objective

The primary objectives of a forced degradation study are to:

-

Identify potential degradation products.

-

Elucidate degradation pathways.

-

Demonstrate the specificity of the analytical method to resolve the parent compound from its degradation products.

Stress Conditions

The following stress conditions are recommended based on ICH guidelines:

| Stress Condition | Proposed Experimental Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid state at 80°C for 48 hours |

| Photolytic Degradation | Expose solid and solution to UV light (e.g., 254 nm) and visible light |

Analytical Methodology: Stability-Indicating RP-HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for stability-indicating assays.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Experimental Workflow

Caption: Workflow for a Forced Degradation Study.

Conclusion